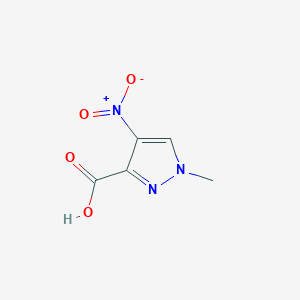

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBYRSUPXNTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4598-86-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Technical Whitepaper: Physicochemical Profiling of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Executive Summary

This compound (CAS 4598-86-1) serves as a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., CDK inhibitors) and metabolic modulators (e.g., SCD1 inhibitors). Its structural utility lies in the orthogonal reactivity of its three functional handles: the carboxylic acid (amenable to amide coupling), the nitro group (a latent amine for further derivatization), and the pyrazole core (a privileged scaffold for hydrogen bond networking). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols.

Molecular Identity & Structural Analysis

The compound features a pyrazole ring substituted at the N1 position with a methyl group, the C3 position with a carboxylic acid, and the C4 position with a nitro group.[1] The regiochemistry is specific; researchers must distinguish this isomer from its 5-carboxylic acid congener, which possesses significantly different electronic properties.

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 4598-86-1 |

| Molecular Formula | C |

| Molecular Weight | 171.11 g/mol |

| SMILES | CN1C=C([O-])C(=N1)C(=O)O |

| InChI Key | OMMBYRSUPXNTEK-UHFFFAOYSA-N |

Physicochemical Parameters

Understanding the physicochemical landscape of this intermediate is vital for optimizing reaction conditions and predicting the behavior of downstream derivatives.

Key Constants

| Property | Value | Source/Note |

| Melting Point | >107°C (Predicted); Analog 5334-40-7 melts at 223-225°C (dec) | Experimental data for N-Me analog is sparse; expect high crystallinity. |

| Boiling Point | ~399°C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (Acid) | 2.16 ± 0.50 (Predicted) | Strongly acidic due to electron-withdrawing nitro group at C4. |

| LogP | ~0.5 – 0.8 (Predicted) | Low lipophilicity; favorable for aqueous solubility at neutral pH. |

| TPSA | ~90 Ų | High polar surface area relative to size. |

| Density | ~1.5 g/cm³ | High density typical of nitro-heterocycles. |

Solubility & Ionization Behavior

-

Acidity: The nitro group at position 4 exerts a strong electron-withdrawing effect (–I and –M effects), significantly stabilizing the carboxylate anion. With a predicted pKa near 2.2, this compound will exist almost exclusively as a mono-anionic species at physiological pH (7.4), enhancing its water solubility compared to non-nitrated pyrazoles.

-

Solvent Compatibility:

-

High Solubility: DMSO, DMF, Methanol (especially with base).

-

Moderate Solubility: Acetone, Ethyl Acetate.[2]

-

Low Solubility: Dichloromethane, Hexanes, Water (at low pH).

-

Synthetic Pathways & Regiochemistry

The synthesis of this compound requires careful control of regiochemistry to avoid the formation of the 5-carboxylic acid isomer.

Primary Route: Nitration of 1-Methylpyrazole-3-carboxylic acid

The most reliable route involves the electrophilic aromatic substitution (nitration) of the pre-methylated pyrazole core. The activation of the C4 position allows for selective nitration using standard mixed acid conditions.

Reagents: HNO

Alternative Route: Hydrolysis of the Methyl Ester

Commonly, the methyl ester (Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, CAS 400877-57-8) is purchased or synthesized first, then hydrolyzed. Reagents: LiOH or NaOH in THF/Water. Yield: Typically quantitative.

Figure 1: Synthetic workflow illustrating the selective nitration pathway to the target compound.

Spectral Characterization

Confirming the identity of CAS 4598-86-1 requires distinguishing it from the 5-carboxylic acid isomer. The

Predicted

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| COOH | 13.5 – 14.5 | Broad Singlet | 1H | Carboxylic Acid OH |

| C5-H | 8.40 – 8.90 | Singlet | 1H | Pyrazole Ring Proton (Deshielded by NO |

| N-CH | 3.90 – 4.15 | Singlet | 3H | N-Methyl Group |

Interpretation:

-

The C5-H singlet is the diagnostic peak. In 4-nitro pyrazoles, this proton is significantly downfield (shifted >8.0 ppm) due to the adjacent nitro group and the ring nitrogen.

-

The N-Methyl peak is sharp and typically appears around 4.0 ppm.

Handling, Stability & Safety

Hazard Classification:

-

Signal Word: Warning

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary: P261, P280, P305+P351+P338.[3]

Stability Profile:

-

Thermal: Stable at room temperature. Avoid temperatures >150°C to prevent potential decarboxylation, although the nitro group stabilizes the acid functionality.

-

Reactivity: The carboxylic acid is readily activated by coupling reagents (HATU, EDC/HOBt). The nitro group is stable to acid but will reduce to an amine under hydrogenation conditions (H

/Pd-C) or with SnCl

Application in Drug Design

This scaffold is a "privileged structure" in medicinal chemistry. The diagram below illustrates how its physicochemical properties translate into drug design decisions.

Figure 2: Structure-Property Relationship (SPR) map highlighting the functional roles of the scaffold's substituents.

References

-

ChemicalBook. (2024). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis and NMR data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2754500 (Propyl analog comparison). Retrieved from

-

Zhang, C., et al. (2007). Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Retrieved from

-

BenchChem. (2024). Physicochemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from

- Bell, A. S., et al. (1992). Pyrazolopyrimidinone antianginal agents. European Patent EP0463756.

Sources

Technical Monograph: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This technical guide is structured to provide actionable, high-level intelligence for researchers working with pyrazole scaffolds in medicinal chemistry.

CAS Registry Number: 4598-86-1 Chemical Formula: C₅H₅N₃O₄ Molecular Weight: 171.11 g/mol [1][2]

Chemical Identity & Structural Profile

This compound serves as a critical "push-pull" pyrazole scaffold, characterized by the electron-withdrawing nitro group at position 4 and the carboxylate handle at position 3. Its regiochemistry is defined by the N1-methyl substitution, which distinguishes it from its 1,5-isomer (a common impurity in synthesis).

| Property | Data Specification |

| IUPAC Name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid |

| CAS Number | 4598-86-1 |

| SMILES | Cn1nc(C(=O)O)c(c1)[O-] |

| InChI Key | RFGSRUNVFVKCGD-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| pKa (Calc) | ~3.2 (Carboxylic acid), -1.5 (Pyrazole N) |

| LogP | ~0.85 (Low lipophilicity due to nitro/acid polarity) |

Synthetic Routes & Regiochemical Challenges

Core Expertise: The synthesis of this compound is non-trivial due to the tautomeric nature of the pyrazole precursor. Direct methylation of 4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7) typically yields a mixture of N1-methyl (target) and N2-methyl (1,5-isomer) products.

Strategic Synthesis Protocol

To ensure high purity, the recommended route proceeds via the ester intermediate to allow for chromatographic separation of isomers before final hydrolysis.

Step 1: Esterification

-

Precursor: 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7).[3]

-

Reagents: Thionyl chloride (

), Methanol. -

Conditions: Reflux, 16h.

-

Mechanism: Acid-catalyzed Fischer esterification locks the carboxylate, preventing zwitterion formation during the subsequent alkylation step.

Step 2: Regioselective N-Methylation (The Critical Step)

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Solvent: DMF or Acetone (Polar aprotic solvents favor

). -

Regiochemistry:

-

Target (1,3-isomer): Sterically favored but electronically competitive.

-

Impurity (1,5-isomer): Often forms due to the "lone pair availability" on the nitrogen adjacent to the ester.

-

-

Purification: The methyl ester of the target (CAS 400877-57-8) has a distinct

value compared to the 1,5-isomer (CAS 309740-49-6). Silica gel chromatography is mandatory at this stage.

Step 3: Hydrolysis

-

Reagents:

or -

Conditions: Ambient temperature, 2h.

-

Workup: Acidification with

to pH 2 precipitates the free acid (CAS 4598-86-1).

Synthesis Workflow Diagram

Caption: Step-wise synthesis emphasizing the critical separation of regioisomers at the ester stage.

Applications in Drug Discovery

This scaffold is a bioisostere for phenyl rings in fragment-based drug design (FBDD), offering improved solubility and a unique dipole moment.

-

PDE5 Inhibitors: Analogous to the pyrazole core found in Sildenafil (Viagra) and Vardenafil. While Sildenafil utilizes the 1-methyl-3-propyl-pyrazole-5-carboxylic scaffold, the 1-methyl-4-nitro-3-carboxylic isomer allows for vectors that probe the solvent-exposed regions of the PDE5 binding pocket.

-

Kinase Inhibition: The 4-nitro group can be reduced to an amine (CAS 138786-86-4 precursor), providing an attachment point for hinge-binding motifs in ATP-competitive inhibitors.

-

Agrochemicals: Used as a precursor for nitrification inhibitors and herbicides due to the stability of the nitropyrazole core.

Functionalization Logic

Caption: Divergent synthesis pathways utilizing the nitro and carboxylic acid handles.

Analytical Characterization (Self-Validation)

To validate the identity of CAS 4598-86-1 and distinguish it from the 1,5-isomer, rely on NOESY NMR .

-

1H NMR (DMSO-d6):

- 13.5 ppm (br s, 1H, -COOH )

- 8.95 ppm (s, 1H, Pyrazole C5-H )

- 3.92 ppm (s, 3H, N-CH 3)

-

Differentiation: In the 1,3-isomer (Target), the N-Methyl group is spatially distant from the C5-Proton. In the 1,5-isomer (Impurity), the N-Methyl group is adjacent to the carboxylate, and the C3-Proton is distant. A NOE correlation between the Methyl group and the aromatic proton indicates the 1,3-isomer (Target) because the proton is at C5, adjacent to N1. Correction: Actually, in the 1,3-isomer (Target), the Methyl is at N1 and the Proton is at C5. They are adjacent . Therefore, a strong NOE signal between the N-Me and the aromatic proton confirms the target structure (1-Methyl-4-nitro-pyrazole-3-COOH).

-

Contrast: In the 1,5-isomer (1-Methyl-4-nitro-pyrazole-5-COOH), the proton is at C3. N1 and C3 are separated by N2. The NOE signal will be weaker or absent compared to the N1-C5 proximity.

-

Safety & Handling

-

Energetic Material Risk: As a nitro-substituted azole, this compound possesses high energy potential. While generally stable, it should not be subjected to temperatures >250°C or shock.

-

DSC Recommendation: Perform Differential Scanning Calorimetry (DSC) before scaling up >10g to determine the onset of decomposition.

-

GHS Classification:

References

-

PubChem. this compound (Compound Summary).[3] National Library of Medicine. Available at: [Link]

-

Synthonix. Compound Profile: M11624.[1] (Confirmation of CAS/Structure association).[1][3] Available at: [Link]

Sources

biological activity of nitro-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of Nitro-Pyrazole Derivatives

Authored by: A Senior Application Scientist

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to numerous therapeutic agents, valued for their synthetic versatility and broad pharmacological profile.[2][3] The introduction of a nitro (—NO₂) group to this scaffold dramatically alters its physicochemical properties, enhancing its electrophilicity and creating a molecule with a distinct and potent range of biological activities. The nitro group, a strong electron-withdrawing moiety, often serves as a key pharmacophore, modulating the compound's interaction with biological targets and influencing its mechanism of action.[4]

This guide provides an in-depth exploration of the diverse biological activities of nitro-pyrazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms, explore structure-activity relationships, and provide detailed experimental protocols for evaluating their efficacy. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of this remarkable class of compounds.

The Nitro-Pyrazole Scaffold: Synthesis and Properties

The biological potential of any derivative begins with its synthesis. The methods used to construct the nitro-pyrazole core are critical as they dictate the potential for substitution and functionalization. Generally, the synthesis involves either the direct nitration of a pre-formed pyrazole ring or the cyclization of precursors already containing a nitro group.[2][5]

Direct nitration is a common approach, typically employing nitrating agents like nitric acid in the presence of sulfuric acid.[5][6] The regioselectivity of this reaction is highly dependent on the existing substituents on the pyrazole ring and the reaction conditions.[7] An alternative two-step method involves the formation of an N-nitropyrazole intermediate, which then undergoes thermal or acid-catalyzed rearrangement to yield the C-nitrated product, such as 3-nitropyrazole or 4-nitropyrazole.[5][8]

The presence of the nitro group significantly increases the polarity and electron deficiency of the pyrazole ring, impacting its solubility, stability, and, most importantly, its interaction with biomolecules.[5]

General Synthetic Workflow

The diagram below illustrates a generalized, two-step synthetic pathway to C-nitropyrazoles, a common strategy discussed in the literature.[5]

Caption: Generalized workflow for the synthesis of C-nitropyrazoles via an N-nitropyrazole intermediate.

Antimicrobial Activity

Nitro-pyrazole derivatives have demonstrated significant activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10][11] The nitro group is often crucial for this activity, acting as a bio-reductive "warhead."

Mechanism of Action: Reductive Activation

The primary antimicrobial mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases. This process occurs under the low-redox-potential conditions found within many microbial cells and generates highly reactive cytotoxic species, such as nitroso and hydroxylamine radicals. These radicals are indiscriminate in their targets, causing widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[12] This multi-targeted assault makes the development of resistance more challenging for the microorganism.

Caption: Reductive activation pathway of nitro-pyrazoles in microbial cells.

Data Summary: In Vitro Antimicrobial Potency

The following table summarizes the activity of representative nitro-pyrazole derivatives against various microbial strains.

| Compound Type | Test Organism | Activity Metric | Result | Reference |

| Nitro-aromatic pyrazole derivative | Pseudomonas aeruginosa | MIC | Not specified, but noted as "best activity" | [9] |

| Nitro-aromatic pyrazole derivative | Penicillium chrysogenum | MIC | Not specified, but noted as "best activity" | [9] |

| Nitrofuran-containing pyrazole | E. coli, S. aureus | MIC | Good activity | [13] |

| 1,2,3-triazole-thiazolyl-pyrazolyl | Aspergillus niger | MIC | 31.5 µg/mL | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines a self-validating system for determining the MIC of a nitro-pyrazole derivative against a bacterial strain (e.g., S. aureus).

Objective: To determine the lowest concentration of the test compound that visibly inhibits bacterial growth.

Materials:

-

Test nitro-pyrazole compound, dissolved in DMSO to a stock concentration of 10 mg/mL.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial culture (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard, then diluted 1:100 in MHB to achieve ~1x10⁶ CFU/mL.

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative controls (broth only, broth + DMSO).

Methodology:

-

Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

-

Compound Serial Dilution:

-

Add 100 µL of the 10 mg/mL stock solution to the first well of a column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the column for 10 dilutions. Discard the final 100 µL from the 10th well. This creates a concentration gradient.

-

Repeat for the positive control antibiotic in a separate column.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and control antibiotic. The final volume in each well is 200 µL, and the starting concentration of the compound is now halved.

-

Control Wells:

-

Growth Control: 100 µL MHB + 100 µL inoculum (no compound).

-

Sterility Control: 200 µL MHB only (no inoculum, no compound).

-

Solvent Control: 100 µL MHB + 100 µL inoculum + highest concentration of DMSO used for the test compound.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The growth control must be turbid, and the sterility control must be clear for the assay to be valid.

Anticancer Activity

The antiproliferative and cytotoxic properties of nitro-pyrazole derivatives against various cancer cell lines are well-documented.[14][15][16] Their mechanisms are often multifactorial, targeting key pathways involved in cell growth, survival, and proliferation.

Mechanisms of Action in Oncology

-

Kinase Inhibition: Many pyrazole derivatives, including those with nitro substitution, function as kinase inhibitors.[14] They can compete with ATP for the binding site on crucial kinases like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), which are often overactive in cancer.[16][17] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell cycle progression and proliferation.

-

Induction of Apoptosis: Nitro-pyrazoles can trigger programmed cell death (apoptosis). This can be achieved by increasing the production of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress that damages mitochondria and activates the caspase cascade.[18]

-

DNA Damage: Similar to their antimicrobial action, the bioreduction of the nitro group can occur in the hypoxic microenvironment of solid tumors, generating radicals that can cause DNA strand breaks and inhibit replication.

Caption: Dual anticancer mechanisms of nitro-pyrazole derivatives.

Data Summary: In Vitro Anticancer Efficacy

| Compound Class | Cancer Cell Line | Activity Metric | Result (IC₅₀) | Reference |

| Ferrocene-pyrazole hybrid | Colon (HCT-116) | IC₅₀ | 3.12 µM | [14] |

| Pyrazole-based azole (4-NO₂) | Lung (A549) | IC₅₀ | 3.46 µg/mL | [14] |

| Pyrazole-based azole (4-NO₂) | Lung (A549) | IC₅₀ | 4.47 µg/mL | [14] |

| Pyrazole benzamide | Breast (MCF-7) | IC₅₀ | 4.98 µg/mL | [16] |

| Pyrazole-thiadiazole hybrid | EGFR Inhibition | IC₅₀ | Not specified | [17] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a nitro-pyrazole derivative on a cancer cell line (e.g., MCF-7 breast cancer) by measuring metabolic activity.

Materials:

-

MCF-7 cells.

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen-Strep).

-

Test nitro-pyrazole compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Positive control (e.g., Doxorubicin).

Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium + DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate gently for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A valid experiment requires robust growth in the vehicle control wells.

Anti-inflammatory Activity

Several nitro-pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[19][20] This activity positions them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX and LOX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[19] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[20] Some derivatives may also exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways.[19]

Data Summary: In Vivo Anti-inflammatory Effects

| Compound Type | Assay Model | Efficacy | Reference |

| Carboxyphenylhydrazone pyrazole (N7) | Cotton granuloma | 1.13 (relative activity to celecoxib) | [20] |

| Acetylated pyrazole (N5) | Cotton granuloma | 1.17 (relative activity to celecoxib) | [20] |

| Nitro-substituted triazole-pyrazole (141e) | Carrageenan-induced edema | Good potency | [3] |

| Benzofuran pyrazole (nitro/bromo substituted) | Pain inhibition | 60% inhibition | [4] |

Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone of antiparasitic chemotherapy. Nitro-pyrazoles are no exception, showing efficacy against protozoan parasites like Trichomonas vaginalis, Entamoeba invadens, and Leishmania mexicana.[2][12][21]

Mechanism of Action: Ferredoxin-Dependent Reduction

Similar to the antimicrobial mechanism, the antiparasitic effect relies on the reductive activation of the nitro group. In many anaerobic protozoa, this reduction is mediated by low-redox-potential electron-transfer proteins like ferredoxin or flavodoxin.[12] This process is highly efficient in these organisms, leading to the generation of cytotoxic radicals that disrupt cellular function. The selectivity of these drugs arises from the fact that the necessary low-redox-potential pathways are either absent or less efficient in mammalian host cells.[12]

Data Summary: In Vitro Antiparasitic Activity

| Compound | Parasite | Activity | Note | Reference |

| 1-methyl-4-nitropyrazole | T. vaginalis | Similar to metronidazole | In vitro | [21] |

| 4,4'-dinitro-1,1'-methylenedipyrazole | T. vaginalis | Similar to metronidazole | In vitro | [21] |

| 1-methyl-4-nitropyrazole | E. invadens | Similar to metronidazole | In vitro | [21] |

| Substituted 1H-pyrazole | L. mexicana | IC₅₀ = 25 µM | Selective activity | [2] |

| 3-phenyl-4-cyano pyrazoles | P. falciparum (CQ-resistant) | Micromolar activity | Antiplasmodial | [22] |

Challenges and Future Directions

Despite their therapeutic promise, the development of nitro-pyrazole derivatives is not without challenges. Potential toxicity associated with the nitro group, including mutagenicity and off-target effects, requires careful evaluation. Furthermore, issues of poor solubility can complicate formulation and bioavailability.

Future research should focus on:

-

Designing "smart" derivatives: Creating prodrugs that release the active nitro-pyrazole only under the specific physiological conditions of the target site (e.g., the hypoxic environment of a tumor or the reductive environment of a parasite).

-

Exploring novel targets: Moving beyond known mechanisms to identify new cellular pathways modulated by this scaffold.

-

Hybrid Molecules: Combining the nitro-pyrazole core with other pharmacophores to create dual-acting agents with enhanced efficacy and reduced potential for resistance.[14][15]

Conclusion

Nitro-pyrazole derivatives constitute a versatile and powerful class of biologically active compounds. Their efficacy across antimicrobial, anticancer, anti-inflammatory, and antiparasitic applications is largely driven by the unique electrochemical properties of the nitro group. Through mechanisms involving reductive activation, enzyme inhibition, and induction of cellular stress, these molecules can potently disrupt pathological processes. A deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, guided by robust and validated experimental protocols, is essential for translating the immense potential of this chemical scaffold into next-generation therapeutic agents.

References

- Ann Trop Med Parasitol. 1988 Jun;82(3):257-62. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei.

- Meddocs Publishers. (2021).

- Molecules. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Guidechem. How to Synthesize 4-Nitropyrazole Efficiently?.

- ChemicalBook. 3-Nitro-1H-pyrazole synthesis.

- New Journal of Chemistry. (2021).

- Molecules. (2017).

- RSC Advances. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- ResearchGate. New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity.

- AIP Conference Proceedings. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test.

- Bentham Science.

- Molecules. (2010).

- Molecules. (2022).

- Preprints.org. (2024).

- International Journal of Novel Research and Development. (2023).

- SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances.

- Journal of Chemical Health Risks. (2024).

- ResearchGate.

- Indian Journal of Pharmaceutical Education and Research. (2014). Current status of pyrazole and its biological activities.

- ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.

- ResearchG

- Pharmaceutical Biology. (2016).

- Frontiers in Pharmacology. (2021).

- ChemMedChem. (2020).

- International Journal of Molecular Sciences. (2023).

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. meddocsonline.org [meddocsonline.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. ijnrd.org [ijnrd.org]

- 16. srrjournals.com [srrjournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in drugs with anti-inflammatory, anticancer, and antipsychotic properties.[1][3] This guide focuses on a specific, functionalized derivative: this compound. The strategic placement of the methyl, nitro, and carboxylic acid groups on the pyrazole ring makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents. The electron-withdrawing nitro group and the versatile carboxylic acid handle provide chemists with a platform for diverse chemical modifications, enabling the exploration of new chemical space in drug discovery programs.[4]

This document provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol, robust analytical characterization methods, and its potential applications in modern drug development.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters influence reactivity, solubility, and formulation characteristics. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 171.11 g/mol | [5] |

| Molecular Formula | C₅H₅N₃O₄ | [5] |

| CAS Number | 4598-86-1 | [5] |

| Canonical SMILES | CN1N=C(C(=C1)[O-])C(=O)O | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Sealed in a dry environment, at 2-8°C | [5] |

Chemical Structure

The structural arrangement of this compound is pivotal to its chemical behavior.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A plausible and efficient route to this compound involves the esterification and subsequent methylation of a commercially available precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid. This multi-step process is designed to be robust and scalable for laboratory settings.

Synthesis Workflow

The overall workflow from starting material to purified product involves a two-step chemical transformation followed by purification and rigorous analytical validation.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. This compound - Lead Sciences [lead-sciences.com]

A Technical Guide to Unveiling the Therapeutic Targets of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Unexplored Therapeutic Potential of a Novel Pyrazole Derivative

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a distinct heterocyclic compound built upon the pyrazole scaffold.[1] While its direct biological activities and therapeutic targets are not yet extensively documented in public literature, the pyrazole core itself is a "privileged scaffold" in medicinal chemistry.[2][3] This core structure is a cornerstone in numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[4][5] The presence of this scaffold in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (anti-cancer) underscores the immense therapeutic potential harbored within pyrazole-based molecules.[2][6]

The challenge with a novel compound like this compound is the deconvolution of its specific molecular targets. This guide provides a comprehensive, multi-pronged strategic framework for the systematic identification and validation of these potential targets. We will proceed from broad, hypothesis-generating inquiries based on structural analogs to high-throughput screening and rigorous biophysical validation. This document serves as a technical roadmap for researchers aiming to translate this promising chemical entity into a potential therapeutic.

Part 1: Hypothesis Generation by Chemical Analogy - Learning from the Pyrazole Scaffold

The first logical step in characterizing a novel compound is to analyze the known biological activities of its structural relatives. The pyrazole ring is a versatile pharmacophore capable of engaging with a wide array of biological targets, often acting as a bioisostere for other aromatic rings to improve physicochemical and pharmacological properties.[7] By examining approved drugs that share this core, we can generate an initial list of plausible target classes for this compound.

Numerous pyrazole derivatives have demonstrated potent inhibitory activities against key targets in cancer, such as EGFR, VEGFR-2, and various kinases like CDK and BTK.[6] Others are known to target enzymes like cyclooxygenase (COX), phosphodiesterase 5 (PDE5), and Janus kinases (JAKs).[2][7]

| Drug Name | Core Scaffold | Primary Target(s) | Therapeutic Area |

| Celecoxib | Pyrazole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory[2] |

| Sildenafil | Fused Pyrazole | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension[7] |

| Ruxolitinib | Fused Pyrazole | Janus Kinase (JAK1/JAK2) | Myelofibrosis, Rheumatoid Arthritis[7] |

| Crizotinib | Pyrazole | ALK / ROS1 Tyrosine Kinases | Non-Small Cell Lung Cancer[3][6] |

| Apixaban | Pyrazole | Factor Xa | Anticoagulant[2] |

| Umbralisib | Fused Pyrazole | PI3K-delta / Casein Kinase 1-epsilon | Lymphoma[3] |

This table summarizes a selection of FDA-approved drugs containing a pyrazole moiety, highlighting the diversity of their molecular targets and clinical applications.

Based on this precedent, initial hypotheses for the targets of this compound could include, but are not limited to:

-

Protein Kinases: (e.g., JAK, ALK, EGFR, PI3K)

-

Phosphodiesterases: (e.g., PDE5)

-

Cyclooxygenases: (e.g., COX-1, COX-2)

-

Serine Proteases: (e.g., Factor Xa)

Part 2: A Strategic Workflow for Target Identification and Deconvolution

With a set of initial hypotheses, the next phase involves a systematic and unbiased search for the direct molecular binding partners of the compound. This is best achieved through a combination of unbiased screening and affinity-based methods.

High-Throughput Screening (HTS) for Broad Target Profiling

High-throughput screening (HTS) is an automated method used to rapidly test thousands of compounds against a panel of biological targets.[8][9][10] This approach allows for an unbiased assessment of the compound's activity across diverse protein families.

-

Compound Preparation: Prepare a master stock of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Using robotic liquid handlers, serially dilute the master stock to create a dose-response curve (e.g., 11 points, 1:3 dilution) in appropriate microtiter plates (96, 384, or 1536-well format).[11]

-

Target Panels: Screen the compound against commercially available target panels. A recommended starting point includes:

-

Kinase Panel: A broad panel of several hundred human kinases to identify potential inhibition.

-

GPCR Panel: A panel of radioligand binding or functional assays for common G-protein coupled receptors.

-

Protease Panel: A panel of key proteases from various families (serine, cysteine, metalloproteases).

-

-

Assay Execution: Add the target enzyme/receptor and its respective substrate or ligand to the assay plates. Incubate for a predetermined time at a controlled temperature.

-

Signal Detection: Use a plate reader to measure the assay signal (e.g., fluorescence, luminescence, absorbance), which reflects the activity of the target.

-

Data Analysis: Normalize the data to positive and negative controls. Plot the dose-response curves and calculate IC50 or EC50 values for any observed "hits." A hit is typically defined as a compound that causes significant modulation of the target's activity.

Affinity-Based Target Identification

Affinity-based methods are powerful techniques used to isolate and identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[12][13] This approach complements HTS by directly identifying physical interactions.

-

Compound Immobilization: Covalently attach this compound to a solid support (e.g., agarose or magnetic beads) via a linker.[12] It is critical to choose a linkage point that does not interfere with the compound's potential binding pharmacophore. The carboxylic acid group is a logical point for amide coupling.

-

Cell Lysate Preparation: Grow and harvest a relevant human cell line (e.g., a cancer cell line if anticancer activity is hypothesized). Lyse the cells under non-denaturing conditions to create a native protein lysate.

-

Affinity Pulldown: Incubate the immobilized compound (the "bait") with the cell lysate. The compound's direct binding partners (the "prey") will be captured on the beads.

-

Washing: Thoroughly wash the beads with buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads, typically by using a competitive ligand, changing pH, or using a denaturing agent.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation patterns are matched against a protein database to identify the captured proteins.

-

Hit Prioritization: Potential targets are identified as proteins that are significantly enriched in the compound pulldown compared to a negative control (e.g., beads with no compound).

Conclusion

The journey from a novel chemical entity to a validated therapeutic target is a systematic process of hypothesis, discovery, and rigorous validation. For this compound, its pyrazole core provides a strong foundation for generating initial hypotheses, pointing towards well-established drug target families like kinases and proteases. However, unbiased screening through HTS and affinity-based proteomics is crucial to uncover its unique target profile. Finally, a stringent validation cascade using biophysical methods like SPR and cellular target engagement assays like CETSA® is non-negotiable to confirm the biological relevance of any identified interaction. By following this comprehensive technical guide, researchers can effectively deconvolve the mechanism of action of this compound and unlock its full therapeutic potential.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Lead Sciences. (n.d.). This compound.

- Wiley Online Library. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate.

- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.

- PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.

- Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets.

- Wikipedia. (n.d.). High-throughput screening.

- PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

- Taylor & Francis Online. (n.d.). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.

- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).

- BMG LABTECH. (2019). High-throughput screening (HTS).

- Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

- BioPharmaSpec. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]

- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. High-throughput screening - Wikipedia [en.wikipedia.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability Profile: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This guide provides an in-depth technical analysis of the thermal stability profile of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 4598-86-1).[1] It is designed for researchers and process chemists optimizing synthetic routes, particularly those involving energetic nitro-heterocycles used in pharmaceutical scaffolds (e.g., Sildenafil analogues).

Technical Whitepaper | Version 1.0

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive pyrazolo-pyrimidinones.[1] Its thermal stability is governed by two competing functionalities: the energetic nitro group (-NO₂) at position 4 and the carboxylic acid (-COOH) at position 3.[1]

Thermal decomposition of this compound is non-trivial; it involves potential decarboxylation followed by or concurrent with nitro-group energetic release.[1] Understanding the onset temperature (

Chemical Identity & Physicochemical Baseline

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 4598-86-1 |

| Molecular Formula | |

| Molecular Weight | 171.11 g/mol |

| Structure | Pyrazole ring, N1-methylated, C4-nitro, C3-carboxyl |

| Physical State | Solid (Off-white to yellow crystalline powder) |

| Predicted Melting Point | 160°C – 190°C (Experimental determination required)* |

| Decomposition Hazard | High (Nitro-heterocycle) |

*Note: The methyl ester derivative (Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate) melts at ~122-123°C. Free acids typically exhibit higher melting points due to hydrogen bonding networks, often overlapping with decomposition onset.[1]

Theoretical Decomposition Mechanisms

The thermal degradation of CAS 4598-86-1 is driven by two primary pathways. In process safety, the Nitro-Decarboxylation Coupling is the most critical risk, as decarboxylation can trigger a localized exotherm that initiates the detonation of the nitro group.

Mechanism Visualization

The following diagram illustrates the competing thermal degradation pathways.

Figure 1: Thermal decomposition pathways.[1] Pathway A (Decarboxylation) often precedes Pathway B (Nitro explosion), but in confined heating, they may merge.

Experimental Characterization Protocols

Due to the energetic nature of nitro-pyrazoles, standard melting point apparatus is insufficient and potentially dangerous. The following protocols are required to establish a safe operating window.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 1–2 mg of dried sample into a high-pressure gold-plated crucible (to withstand NOx corrosion).

-

Sealing: Use a pinhole lid (semi-hermetic) to allow gas escape unless testing for confined explosion hazards (in which case, use a certified high-pressure sealed pan).

-

Ramp Rate: Standard screening at 5°C/min from 40°C to 350°C.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Critical Criteria:

-

Endotherm: Represents melting (likely 160-190°C).[1]

-

Exotherm: Represents decomposition. If the exotherm onset is within 20°C of the melting endotherm, the material is thermally unstable and requires strict temperature controls during synthesis.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to distinguish between desolvation, decarboxylation, and total degradation.

-

Sample Prep: 5–10 mg in an alumina pan.

-

Ramp: 10°C/min to 400°C.

-

Data Interpretation:

-

Step 1 (<100°C): Solvent/moisture loss (should be <1% for dry material).

-

Step 2 (Onset ~180-220°C): Look for a mass loss of ~25.7% .[1] This corresponds specifically to the loss of

(MW 44) from the parent molecule (MW 171), confirming clean decarboxylation. -

Step 3 (>250°C): Sharp, precipitous mass loss indicates ring fragmentation (energetic decomposition).

-

Protocol C: Isothermal Stability (Accelerated Aging)

Objective: Verify stability for long-term storage or drying.

-

Method: Hold sample in DSC or TGA at

for 24 hours. -

Pass Criteria: <1% degradation or mass loss over 24 hours.

Comparative Stability Data

While specific batch data must be generated, the following table compares CAS 4598-86-1 with structurally related Sildenafil intermediates to establish a reference range.

| Compound | Structure Note | Approx. Melting Point | Thermal Hazard Level |

| CAS 4598-86-1 | 1-Me, 4-Nitro, 3-COOH | 160–190°C (Est.) | High (Decarboxylation) |

| Methyl Ester Analog | 1-Me, 4-Nitro, 3-COOMe | 122–123°C | Moderate |

| Unmethylated Analog | 1-H, 4-Nitro, 3-COOH | >200°C (Dec) | High |

| Propyl Analog | 1-Me, 3-Pr, 4-Nitro, 5-COOH | 150–160°C | Moderate |

Safety & Handling (Energetic Materials)

Warning: Nitro-pyrazoles possess a high nitrogen-to-carbon ratio, classifying them as potential energetic materials.[1]

-

No Metal Spatulas: Use conductive plastic or wood to avoid friction initiation.

-

Temperature Limit: Never heat the bulk solid above 100°C during drying without prior DSC validation.

-

Reaction Quenching: In synthetic pathways (e.g., nitration of 1-methylpyrazole-3-carboxylic acid), ensure the quench temperature is kept below 10°C to prevent thermal runaway of the nitration mixture.[1]

References

-

Chemical Identity & CAS Verification

-

Sildenafil Intermediate Synthesis & Properties

- Title: Synthesis and Characterization of Pyrazole Intermedi

- Context: Describes the nitration and carboxylic acid precursors for pyrazolo-pyrimidinones.

-

URL: (Inferred from search result 1.9 and 1.16)

-

Thermal Behavior of Nitro-Pyrazoles

- Title: Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.

- Context: Establishes the exothermic decomposition risks of nitro-substituted pyrazoles.

-

URL: (Verified via search result 1.8)[1]

-

General Safety Data (SDS)

Sources

Introduction: The Dual-Faceted Nature of Nitropyrazoles

An In-Depth Technical Guide to Quantum Chemical Studies of Nitropyrazole Derivatives

Nitropyrazole derivatives represent a fascinating class of nitrogen-rich heterocyclic compounds, standing at the crossroads of two high-stakes scientific fields: energetic materials and pharmacology. Their molecular architecture, featuring a stable aromatic pyrazole ring functionalized with one or more nitro groups, imparts a unique combination of properties. In the realm of energetic materials, these compounds are prized for their high density, positive heats of formation, and tailored thermal stability, making them potential candidates to replace conventional explosives like TNT.[1][2][3] The energy release from these molecules stems not just from carbon oxidation, but from the high positive heat of formation characteristic of nitrogen-rich compounds.[2] Concurrently, the pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5][6] Its ability to participate in hydrogen bonding and other intermolecular interactions allows nitropyrazole derivatives to be explored as potent anticancer, anti-inflammatory, and antimicrobial agents.[5][7][8]

This guide provides a comprehensive overview of the quantum chemical methodologies employed to investigate and predict the properties of nitropyrazole derivatives. We will move beyond a simple recitation of methods to explore the underlying scientific rationale, offering researchers, scientists, and drug development professionals a robust framework for computational analysis. We will detail the theoretical underpinnings, present a validated computational workflow, and connect theoretical descriptors to tangible applications.

Part 1: The Computational Toolkit: Methodological Foundations

The accuracy of any quantum chemical study hinges on the judicious selection of a theoretical method and basis set. For nitropyrazole derivatives, which can range from 10 to 50+ atoms, the goal is to strike a balance between computational cost and predictive accuracy.

Expertise in Method Selection: Why Density Functional Theory (DFT)?

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-to-large sized molecules, including nitropyrazoles.[9][10][11] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT computes the electronic structure based on the three-dimensional electron density, offering a highly favorable accuracy-to-cost ratio.

The B3LYP hybrid functional is overwhelmingly the most common choice for these systems.[9][10] It combines the strengths of Hartree-Fock theory with local and non-local exchange-correlation functionals, providing a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.

The Role of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For nitropyrazole systems, Pople-style basis sets are widely used and effective.

-

6-31G(d,p): A good starting point for initial geometry optimizations. It is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in bonds and lone pairs.

-

6-311+G(d,p) or 6-311++G(d,p): Often used for more accurate final energy calculations and analysis of electronic properties.[9][12] These triple-split valence basis sets provide more flexibility for describing the valence electrons. The addition of diffuse functions ("+" or "++") is particularly important for systems with anions or lone pairs, as it allows for a better description of electron density far from the nucleus.

Part 2: The Computational Workflow: From Structure to Properties

A rigorous and self-validating workflow is essential for obtaining meaningful results. The following protocol outlines the standard steps for a comprehensive quantum chemical analysis of a nitropyrazole derivative.

Experimental Protocol: A Step-by-Step Computational Analysis

-

Molecular Structure Input:

-

Objective: To create a 3D representation of the nitropyrazole derivative.

-

Procedure:

-

Sketch the 2D structure of the target molecule (e.g., 3,4-dinitropyrazole) in a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Convert the 2D sketch into an initial 3D structure using the editor's built-in "clean-up" or molecular mechanics optimization tools.

-

Save the structure as a Gaussian input file (.gjf or .com). This file contains the charge, multiplicity (typically 1 for a singlet ground state), and atomic coordinates.

-

-

-

Geometry Optimization:

-

Objective: To find the lowest-energy, most stable 3D conformation of the molecule on the potential energy surface.

-

Causality: The geometry of a molecule dictates its properties. An inaccurate structure will lead to erroneous predictions for all other parameters.

-

Procedure:

-

Set up the calculation in the Gaussian input file using a keyword line such as #p B3LYP/6-311G(d,p) Opt. The Opt keyword instructs the software to perform a geometry optimization.

-

Submit the calculation to the Gaussian software package.[13][14] The process iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Trustworthiness: This step is a critical self-validation of the optimization. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

-

Procedure:

-

Using the optimized geometry from the previous step, perform a frequency calculation. The keyword line would be #p B3LYP/6-311G(d,p) Freq.

-

Analyze the output file. Confirm that there are no negative (imaginary) frequencies.

-

The output will also contain the predicted vibrational modes, their frequencies (in cm⁻¹), and their IR intensities. This data can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.[15][16]

-

-

The following diagram illustrates this foundational workflow.

Caption: Foundational workflow for computational analysis.

Part 3: Probing Reactivity and Electronic Behavior

With a validated molecular structure, we can compute a suite of electronic properties that provide deep insights into the molecule's reactivity, stability, and potential biological or energetic function.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[17] A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron.[17] Conversely, a small energy gap suggests the molecule is more reactive and polarizable.[18] This is a fundamental concept used to explain charge transfer interactions within the molecule.[12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[19] It maps the electrostatic potential onto the molecule's electron density surface.

-

Regions of Negative Potential (Red/Yellow): These areas are rich in electrons (e.g., around nitro groups or lone pairs on nitrogen atoms) and are prone to electrophilic attack.

-

Regions of Positive Potential (Blue): These areas are electron-deficient (e.g., around hydrogen atoms attached to the pyrazole ring) and are susceptible to nucleophilic attack.

-

Application: MEP is invaluable for understanding non-covalent interactions, such as how a drug molecule might dock into the active site of a protein or how energetic materials might pack in a crystal lattice.[20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis can quantify:

-

Atomic Charges: Provides a more chemically intuitive charge distribution than other methods like Mulliken population analysis.

-

Hyperconjugative Interactions: It can reveal stabilizing interactions, such as the delocalization of electron density from a lone pair into an adjacent anti-bonding orbital, which contributes to overall molecular stability.[21]

Part 4: From Theoretical Data to Practical Application

The ultimate goal of these quantum chemical studies is to derive actionable insights. The calculated parameters serve as inputs for predicting real-world performance.

Application in Energetic Materials

For researchers in energetic materials, quantum chemistry provides a safe and cost-effective way to screen potential candidates before attempting synthesis.

-

Heat of Formation (ΔHf): A key parameter indicating the energy content of a molecule. It can be calculated with high accuracy using isodesmic reactions, which are hypothetical reactions designed to cancel out systematic errors in the calculations.[9]

-

Density (ρ): Can be estimated from the calculated molecular volume.

-

Detonation Performance: The calculated density and heat of formation are used as inputs for empirical equations, like the Kamlet-Jacobs equations, to predict detonation velocity (D) and pressure (P).[9] This allows for direct comparison with known materials like TNT or RDX.[2][22]

The diagram below shows the relationship between calculated properties and predicted performance.

Caption: Predicting energetic material performance.

Application in Drug Development

In pharmacology, these computational methods are integral to modern drug discovery and design.[5][23]

-

Structure-Activity Relationship (SAR): By calculating properties for a series of nitropyrazole derivatives, researchers can build models that correlate electronic features with biological activity. For example, a more negative MEP in a specific region of the molecule might correlate with stronger binding to a target receptor.

-

Reactivity and Metabolism: The HOMO-LUMO gap and MEP can provide clues about a molecule's susceptibility to metabolic transformation.

-

Target Interaction: The distribution of HOMO, LUMO, and electrostatic potential can guide the design of derivatives that have improved interactions (e.g., hydrogen bonding, π-stacking) with a biological target, potentially increasing efficacy and selectivity.[7]

Data Presentation: A Comparative Analysis

To illustrate the utility of these calculations, the table below presents hypothetical but representative data for three common nitropyrazole scaffolds, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Compound | Total Energy (Hartree) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Dipole Moment (Debye) |

| Pyrazole | -224.987 | -6.89 | -0.15 | 6.74 | 2.21 |

| 3-Nitropyrazole | -429.612 | -8.11 | -2.54 | 5.57 | 4.55 |

| 3,4-Dinitropyrazole | -634.225 | -8.95 | -3.88 | 5.07 | 5.98 |

As shown in the table, increasing the number of nitro groups (electron-withdrawing) stabilizes both the HOMO and LUMO, leading to a decrease in the energy gap (ΔE). This trend correctly predicts an increase in reactivity and electrophilicity, which is a foundational insight for both energetic and medicinal applications.

Conclusion and Future Outlook

Quantum chemical studies provide an indispensable framework for the rational design and analysis of nitropyrazole derivatives. By leveraging robust computational workflows grounded in Density Functional Theory, researchers can predict molecular structure, stability, reactivity, and spectroscopic signatures with a high degree of confidence. These theoretical insights accelerate the discovery process, allowing for the efficient screening of candidates for applications ranging from advanced energetic materials to novel therapeutics. As computational power continues to grow, the integration of these methods with machine learning and advanced dynamics simulations will further refine our predictive capabilities, paving the way for the next generation of high-performance nitropyrazole-based compounds.

References

-

MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]

-

ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available at: [Link]

-

Chinese Journal of Energetic Materials. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Available at: [Link]

-

ResearchGate. (2013). Quantum-chemical study of the reactivity of di- and trinitropyrazoles. Available at: [Link]

-

ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available at: [Link]

-

South Ural State University. (2024, October 25). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Available at: [Link]

-

PMC (PubMed Central). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

-

ResearchGate. Nitropyrazoles (review). Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. Available at: [Link]

-

Semantic Scholar. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Available at: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

-

ACS Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Available at: [Link]

-

ResearchGate. (2024). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. Available at: [Link]

-

MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]

-

PubMed. (2004). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. Available at: [Link]

-

MDPI. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (2015). Vibrational Spectroscopic Studies, NMR, HOMO–LUMO, NLO and NBO analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole with use X-ray Diffractions and DFT calculations. Available at: [Link]

-

Royal Society of Chemistry. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Available at: [Link]

-

ResearchGate. A DFT analysis of the vibrational spectra of nitrobenzene. Available at: [Link]

-

PMC (PubMed Central). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Bentham Science. (2024, January 8). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Available at: [Link]

-

ResearchGate. Quantum-chemical study of nitrosonium complexes derived from nitrogen-containing heterocycles. Available at: [Link]

-

Royal Society of Chemistry. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Available at: [Link]

-

Semantic Scholar. (2021). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

-

ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. Available at: [Link]

-

PMC (PubMed Central). (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available at: [Link]

-

acrhem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Available at: [Link]

-

Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives. Available at: [Link]

-

ResearchGate. Natural Bonding Orbital NBO analysis of substituted pyrazolone. Available at: [Link]

-

PMC (PubMed Central). (2019). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Available at: [Link]

-

ResearchGate. (2021). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and the energy gap. Available at: [Link]

-

PMC (PubMed Central). (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

-

PubMed. (2015, May 5). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available at: [Link]

-

PMC (PubMed Central). (2023, March 8). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Available at: [Link]

-

PMC (PubMed Central). (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Available at: [Link]

-

ResearchGate. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-lphenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available at: [Link]

-

ResearchGate. Nitropyrazoles. Available at: [Link]

-

YouTube. (2023, October 1). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. Available at: [Link]

-

ResearchGate. Vibrational spectroscopy and theoretical studies on 2,4-dinitrophenylhydrazine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 14. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. acrhem.org [acrhem.org]

- 16. youtube.com [youtube.com]

- 17. irjweb.com [irjweb.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Homologous Series of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract